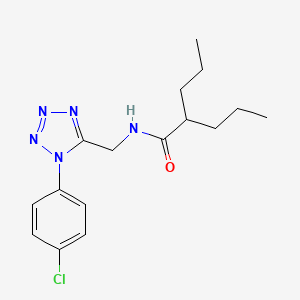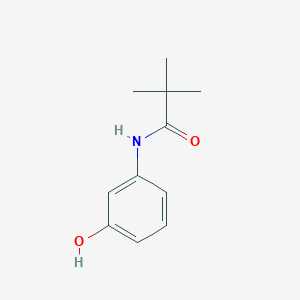
N-(1-Cyanocyclobutyl)-3-cyclopentyloxy-4-methoxy-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1-Cyanocyclobutyl)-3-cyclopentyloxy-4-methoxy-N-methylbenzamide” is a complex organic compound. It contains several functional groups including a cyanocyclobutyl group, a cyclopentyloxy group, a methoxy group, and a methylbenzamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyclobutyl and cyclopentyl rings suggests that the molecule may have a rigid, three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the cyanocyclobutyl group might undergo reactions involving the cyano group (C≡N), and the benzamide group could participate in reactions typical of amides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These properties might include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Aplicaciones Científicas De Investigación
Synthesis and Characterization for Antibacterial Applications
Research on the synthesis and characterization of potent inhibitors targeting bacterial proteins, like the FtsZ protein involved in cell division, highlights the development of compounds with improved pharmaceutical properties. These efforts contribute to the creation of new antibacterial agents addressing resistance issues (Haydon et al., 2010).
Analytical Chemistry and Chromatographic Analysis
Studies on the chromatographic elution characteristics of N-ethylbenzamides, which are structurally related to the target compound, provide insights into quantitative structure-retention relationships. This research is crucial for developing analytical methodologies to identify and quantify chemical compounds in various matrices (Lehtonen, 1983).
Antiviral Research
The synthesis and evaluation of N-phenylbenzamide derivatives for antiviral activity against Enterovirus 71 (EV 71) illustrate the potential of these compounds in developing new antiviral drugs. Compounds exhibiting low cytotoxicity and effective inhibition of viral strains are highlighted as promising lead compounds (Ji et al., 2013).
Antimicrobial and Antifungal Screening
The synthesis and screening of benzamide derivatives for antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as their antifungal effects, underscore the importance of structural modification in enhancing therapeutic potential (Desai et al., 2013).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future research directions for this compound would depend on its current applications. If it’s a new compound, initial studies might focus on determining its physical and chemical properties, stability, and reactivity. If it’s a drug, future research could involve clinical trials to evaluate its efficacy and safety .
Propiedades
IUPAC Name |
N-(1-cyanocyclobutyl)-3-cyclopentyloxy-4-methoxy-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-21(19(13-20)10-5-11-19)18(22)14-8-9-16(23-2)17(12-14)24-15-6-3-4-7-15/h8-9,12,15H,3-7,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJRIIRPHVVIDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=C(C=C1)OC)OC2CCCC2)C3(CCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclobutyl)-3-cyclopentyloxy-4-methoxy-N-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2820061.png)
![{5-[1-(2,2-Diethoxyethyl)imidazol-2-yl]pyridin-3-yl}boronic acid](/img/structure/B2820065.png)
![N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2820066.png)

![[2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid](/img/structure/B2820068.png)



![2-chloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]pyridine-4-carboxamide](/img/structure/B2820073.png)
![2-(benzo[d]isoxazol-3-yl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide](/img/structure/B2820075.png)


![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-chlorophenyl)ethanone](/img/structure/B2820081.png)